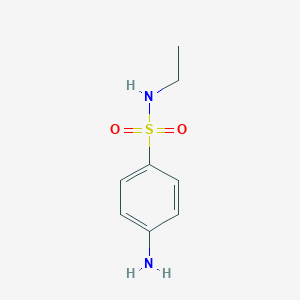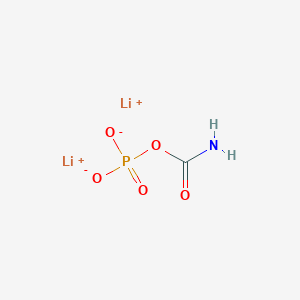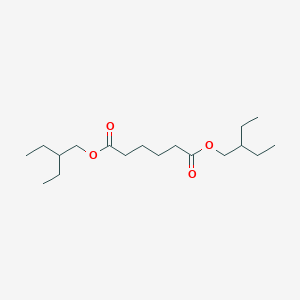
Di(2-ethylbutyl) adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-ethylbutyl) adipate (DEBA) is a type of plasticizer that is commonly used in various industrial applications. It is a colorless and odorless liquid that is soluble in many organic solvents. DEBA is known for its ability to increase the flexibility and durability of plastics, making it a popular choice for manufacturing products such as PVC pipes, cables, and automotive parts.
作用機序
Di(2-ethylbutyl) adipate works by decreasing the intermolecular forces between polymer chains, which increases the flexibility and durability of the plastic. It is also thought to act as a lubricant, reducing friction between the polymer chains.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. However, it is still important to use caution when handling this compound, as it may cause skin and eye irritation. There is currently no evidence to suggest that this compound has any significant biochemical or physiological effects in humans.
実験室実験の利点と制限
Di(2-ethylbutyl) adipate is a useful tool in many laboratory experiments due to its ability to dissolve a wide range of organic compounds. However, it is important to note that this compound may interfere with certain analytical techniques, such as gas chromatography. Additionally, this compound may not be suitable for experiments that require high purity solvents.
将来の方向性
There are many potential future directions for research on Di(2-ethylbutyl) adipate. One area of interest is the development of biodegradable polymers that incorporate this compound as a plasticizer. These materials could have a wide range of applications in the medical field, such as in the development of drug delivery systems. Additionally, this compound could be used as a solvent in the extraction of organic compounds from environmental samples, to help identify and monitor environmental pollutants. Overall, this compound is a versatile and useful compound with many potential applications in scientific research.
合成法
Di(2-ethylbutyl) adipate is synthesized through the reaction of adipic acid and 2-ethylhexanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation and other separation techniques.
科学的研究の応用
Di(2-ethylbutyl) adipate has been extensively studied for its potential use in various scientific research applications. One of its primary uses is as a solvent in the extraction of organic compounds from environmental samples. This compound has also been used as a plasticizer in the development of biodegradable polymers, which have potential applications in the medical field.
特性
CAS番号 |
10022-60-3 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
bis(2-ethylbutyl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChIキー |
BSJVZANRYHAYEA-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
正規SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
melting_point |
-15.0 °C |
その他のCAS番号 |
10022-60-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



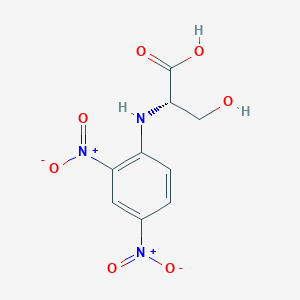

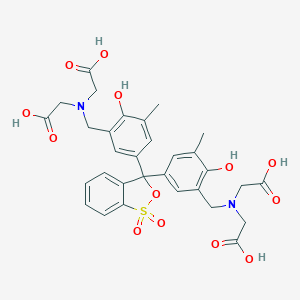
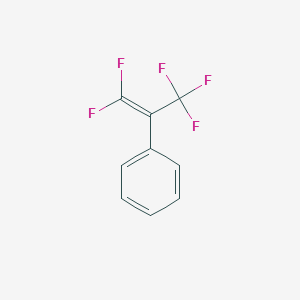

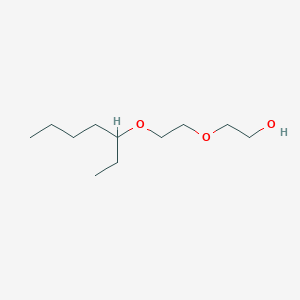

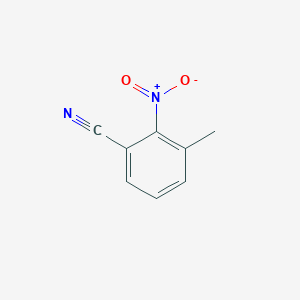
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

